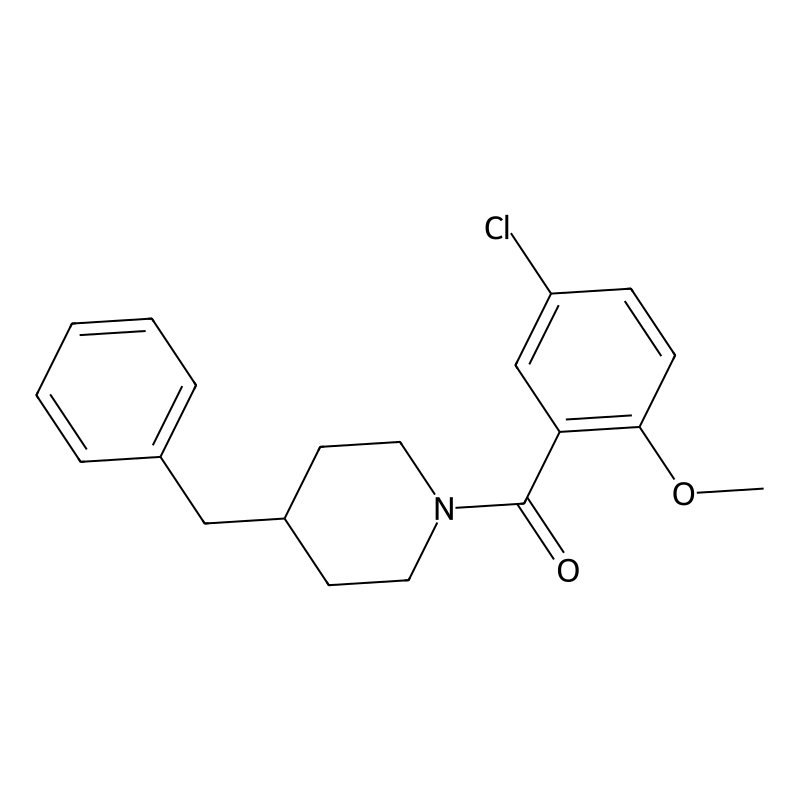

(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Findings:

A search for 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine identified a compound with a similar structure in PubChem []. This molecule, 2-[4-[[3-[[[1-[2-(4-Amino-5-chloro-2-methoxybenzoyl)oxyethyl]piperidine-4-carbonyl]amino]methyl]phenyl]methylcarbamoyl]piperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate, shares some functional groups but differs in the overall structure. This suggests that 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine might be a novel compound or one that has not been extensively studied yet.

The compound (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group and a methanone moiety linked to a chlorinated methoxyphenyl group. This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atom in the chlorinated phenyl group can undergo nucleophilic substitution reactions, making it a potential site for further functionalization.

- Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.

- Reduction Reactions: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound for various applications in medicinal chemistry.

(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE exhibits promising biological activities. Its structural components suggest potential interactions with biological targets, including:

- Antidepressant Activity: Compounds with similar piperidine structures have been associated with antidepressant effects due to their influence on neurotransmitter systems.

- Antitumor Activity: The presence of halogenated aromatic rings often correlates with increased cytotoxicity against cancer cell lines.

- Antimicrobial Properties: Many piperidine derivatives have shown efficacy against various microbial strains.

In silico studies using structure-activity relationship models could further elucidate its pharmacological profile and predict specific biological activities .

The synthesis of (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE can be achieved through several methods, typically involving multi-step organic synthesis:

- Formation of the Piperidine Ring: Starting from 4-benzylpiperidine, the ring can be formed through cyclization reactions involving appropriate precursors.

- Chlorination and Methoxylation: The 5-chloro and 2-methoxy groups can be introduced via electrophilic aromatic substitution reactions on suitable phenolic precursors.

- Final Coupling Reaction: The final product can be synthesized by coupling the piperidine derivative with the chlorinated methoxyphenyl component using standard coupling techniques such as amide bond formation.

These synthetic routes allow for the modification and optimization of the compound’s properties .

The unique structure of (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE positions it for various applications:

- Pharmaceutical Development: Its potential as an antidepressant or antitumor agent makes it a candidate for drug development.

- Research Tool: It may serve as a lead compound in studies investigating piperidine derivatives' mechanisms of action in biological systems.

- Chemical Probes: This compound can act as a chemical probe in biological assays to explore target interactions and pathways.

Interaction studies involving (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE could focus on:

- Target Identification: Using techniques such as affinity chromatography and mass spectrometry to identify binding partners in cellular systems.

- Mechanism of Action Studies: Investigating how this compound modulates specific pathways or receptor activities through biochemical assays.

- Toxicology Assessments: Evaluating its safety profile through cytotoxicity assays on various cell lines .

Several compounds share structural similarities with (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE, including:

- 4-(4-Chlorobenzyl)piperidine - Known for its analgesic properties.

- N-benzylpiperidine derivatives - Exhibiting psychoactive effects and potential use in treating neurological disorders.

- 5-Chloro-N-(piperidin-1-yl)-2-methoxybenzamide - Similar halogenated structure with reported anti-inflammatory activity.

Comparison TableCompound Name Structural Features Notable Biological Activity (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE Piperidine ring, chlorinated phenyl Antidepressant, antitumor 4-(4-Chlorobenzyl)piperidine Chlorobenzyl substitution Analgesic N-benzylpiperidine derivatives Varying substitutions on piperidine Psychoactive effects 5-Chloro-N-(piperidin-1-yl)-2-methoxybenzamide Halogenated benzamide structure Anti-inflammatory

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE | Piperidine ring, chlorinated phenyl | Antidepressant, antitumor |

| 4-(4-Chlorobenzyl)piperidine | Chlorobenzyl substitution | Analgesic |

| N-benzylpiperidine derivatives | Varying substitutions on piperidine | Psychoactive effects |

| 5-Chloro-N-(piperidin-1-yl)-2-methoxybenzamide | Halogenated benzamide structure | Anti-inflammatory |

The uniqueness of (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds. Further research is required to fully elucidate its therapeutic potential and mechanism of action.